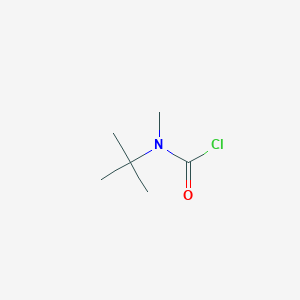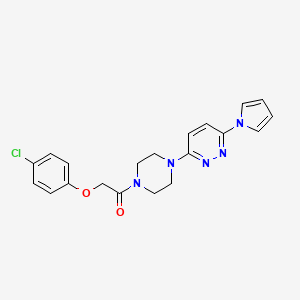![molecular formula C17H20N2O4S B2880994 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 328028-84-8](/img/structure/B2880994.png)
2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde is a synthetic organic compound with a complex structure incorporating a pyrrole core, a sulfonyl group, and a morpholine ring. These functionalities grant it diverse chemical and biological properties, making it an intriguing subject for various scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde typically involves a multi-step process:
Formation of the Pyrrole Core: Starting with a 1,4-dicarbonyl compound, the pyrrole ring is constructed via Paal-Knorr synthesis.
Introduction of the Phenyl Group: Through electrophilic aromatic substitution, a phenyl ring is attached to the pyrrole core.
Sulfonation and Morpholine Addition: The phenyl ring is sulfonated and subsequently reacted with morpholine to introduce the sulfonyl-morpholine moiety.
Aldehyde Formation: The pyrrole is then oxidized under controlled conditions to form the aldehyde group.
Industrial Production Methods: In industrial settings, the production may be optimized through:
Catalyst Utilization: Employing catalysts to increase reaction efficiency and yield.
Continuous Flow Reactors: To ensure uniform reaction conditions and scalability.
Solvent Recovery Systems: For sustainability and cost efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to carboxylic acids using reagents like potassium permanganate.
Reduction: The aldehyde can be reduced to alcohol using reducing agents like sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in basic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Strong nucleophiles like alkoxides in polar aprotic solvents.
Major Products:
Carboxylic acids: from oxidation.
Alcohols: from reduction.
Substituted sulfonyl derivatives: from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, facilitating the construction of more complex molecules.
Biology: It serves as a probe to study biochemical pathways involving sulfonyl and morpholine-containing compounds.
Industry: Used in the manufacture of advanced materials with specific chemical properties such as resistance to oxidation and thermal stability.
Mecanismo De Acción
The compound interacts primarily through its aldehyde, sulfonyl, and morpholine groups, participating in hydrogen bonding, nucleophilic attacks, and electrostatic interactions. These features allow it to modulate biochemical pathways, particularly those involving enzyme-substrate interactions.
Comparación Con Compuestos Similares
3-(Morpholine-4-sulfonyl)-aniline: Lacks the aldehyde group, reducing its reactivity.
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the morpholine-sulfonyl functionality, limiting its applications in biochemical research.
Compared to these, the specified compound's versatility and reactivity are higher, making it uniquely valuable in various scientific fields.
There you have it—a thorough breakdown of 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde. Anything catch your eye?
Propiedades
IUPAC Name |
2,5-dimethyl-1-(3-morpholin-4-ylsulfonylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-10-15(12-20)14(2)19(13)16-4-3-5-17(11-16)24(21,22)18-6-8-23-9-7-18/h3-5,10-12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMOKYXRNWLZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2880911.png)



![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2880916.png)
![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2880920.png)


![N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880928.png)
![5-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine](/img/structure/B2880930.png)



![2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2880934.png)
